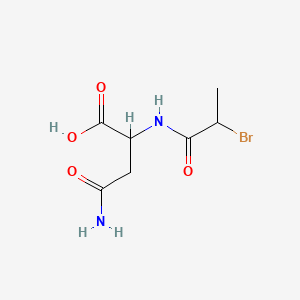

N2-(2-Bromopropionyl)-DL-asparagine

Descripción

N2-(2-Bromopropionil)-DL-asparagina es un compuesto químico que pertenece a la clase de derivados de aminoácidos bromados. Se caracteriza por la presencia de un grupo bromopropionil unido al átomo de nitrógeno de la molécula de asparagina.

Propiedades

Número CAS |

6630-35-9 |

|---|---|

Fórmula molecular |

C7H11BrN2O4 |

Peso molecular |

267.08 g/mol |

Nombre IUPAC |

4-amino-2-(2-bromopropanoylamino)-4-oxobutanoic acid |

InChI |

InChI=1S/C7H11BrN2O4/c1-3(8)6(12)10-4(7(13)14)2-5(9)11/h3-4H,2H2,1H3,(H2,9,11)(H,10,12)(H,13,14) |

Clave InChI |

UPOMSAYUXMKAOY-UHFFFAOYSA-N |

SMILES canónico |

CC(C(=O)NC(CC(=O)N)C(=O)O)Br |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de N2-(2-Bromopropionil)-DL-asparagina típicamente implica la reacción de DL-asparagina con bromuro de 2-bromopropionilo. La reacción se lleva a cabo en un disolvente orgánico como la N,N-dimetilformamida (DMF) bajo condiciones controladas de temperatura. La reacción procede a través de la formación de un intermedio, que luego se convierte en el producto final a través de pasos subsiguientes .

Métodos de Producción Industrial

La producción industrial de N2-(2-Bromopropionil)-DL-asparagina sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de grandes reactores y un control preciso de los parámetros de reacción para garantizar un alto rendimiento y pureza del producto. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones

N2-(2-Bromopropionil)-DL-asparagina experimenta diversas reacciones químicas, que incluyen:

Reacciones de Sustitución: El átomo de bromo en el grupo bromopropionil puede ser sustituido por otros nucleófilos, lo que lleva a la formación de diferentes derivados.

Reacciones de Oxidación y Reducción: El compuesto puede sufrir reacciones de oxidación y reducción, alterando su estructura química y propiedades.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones de N2-(2-Bromopropionil)-DL-asparagina incluyen nucleófilos como aminas, tioles y alcoholes. Las reacciones se llevan a cabo típicamente bajo condiciones de temperatura suaves a moderadas y pueden requerir el uso de catalizadores para aumentar las velocidades de reacción .

Principales Productos Formados

Los principales productos formados a partir de las reacciones de N2-(2-Bromopropionil)-DL-asparagina dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución con aminas pueden producir derivados de amida, mientras que las reacciones con tioles pueden producir derivados de tioéter .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

N2-(2-Bromopropionyl)-DL-asparagine has been investigated for its role in the development of novel pharmaceutical compounds. The compound's structure allows it to act as a precursor in the synthesis of various bioactive molecules.

Anticancer Activity

Research indicates that derivatives of asparagine, including N2-(2-Bromopropionyl)-DL-asparagine, can exhibit anticancer properties by inhibiting key metabolic pathways in cancer cells. For instance, studies have shown that modifications to the asparagine backbone can enhance the efficacy of certain chemotherapeutic agents by improving their solubility and bioavailability .

Table 1: Anticancer Activity of N2-(2-Bromopropionyl)-DL-asparagine Derivatives

Proteinase Inhibition

Another significant application is its use in developing proteinase inhibitors. The compound can be incorporated into pharmaceutical compositions aimed at enhancing the bioavailability of these inhibitors, which are crucial for treating various diseases, including cancer and inflammatory disorders .

Biochemical Research Applications

N2-(2-Bromopropionyl)-DL-asparagine serves as a valuable tool in biochemical research, particularly in studying enzyme mechanisms and metabolic pathways.

Enzyme Inhibition Studies

The compound has been utilized to explore its effects on specific enzymes involved in metabolic regulation. For example, it has been shown to inhibit acetyl-CoA carboxylase (ACC), an enzyme implicated in fatty acid metabolism, making it a candidate for studying metabolic disorders such as obesity and diabetes .

Table 2: Enzyme Inhibition Studies with N2-(2-Bromopropionyl)-DL-asparagine

| Enzyme | Inhibition Type | Observed Effect | Reference |

|---|---|---|---|

| Acetyl-CoA Carboxylase | Competitive | Reduced fatty acid synthesis | |

| Protein Kinase A | Non-competitive | Altered phosphorylation activity |

Case Studies and Research Findings

Numerous studies have documented the applications of N2-(2-Bromopropionyl)-DL-asparagine in various contexts:

Case Study: Anticancer Efficacy

In a study published in Cancer Research, researchers synthesized a series of asparagine derivatives, including N2-(2-Bromopropionyl)-DL-asparagine, and tested their effects on breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential for further development into therapeutic agents .

Case Study: Metabolic Regulation

Another investigation focused on the compound's ability to modulate metabolic pathways relevant to obesity. The study demonstrated that treatment with N2-(2-Bromopropionyl)-DL-asparagine led to decreased lipid accumulation in hepatocytes, highlighting its potential utility in managing metabolic syndrome .

Mecanismo De Acción

El mecanismo de acción de N2-(2-Bromopropionil)-DL-asparagina implica su interacción con objetivos y vías moleculares específicas. El grupo bromopropionil puede formar enlaces covalentes con sitios nucleofílicos en proteínas y otras biomoléculas, lo que lleva a cambios en su estructura y función. Esta interacción puede modular diversas vías bioquímicas y procesos celulares .

Comparación Con Compuestos Similares

Compuestos Similares

Los compuestos similares a N2-(2-Bromopropionil)-DL-asparagina incluyen:

Bromuro de 2-bromopropionilo: Un precursor utilizado en la síntesis de N2-(2-Bromopropionil)-DL-asparagina.

DL-Asparagina: El aminoácido parental del que se deriva N2-(2-Bromopropionil)-DL-asparagina.

Otros Aminoácidos Bromados: Compuestos con estructuras y propiedades similares, como N2-(2-Bromopropionil)-L-glutamina.

Singularidad

N2-(2-Bromopropionil)-DL-asparagina es única debido a su estructura química específica, que le confiere una reactividad y propiedades distintas. La presencia del grupo bromopropionil permite interacciones dirigidas con moléculas biológicas, lo que la convierte en una herramienta valiosa en la investigación científica y en potenciales aplicaciones terapéuticas .

Actividad Biológica

N2-(2-Bromopropionyl)-DL-asparagine is a synthetic derivative of asparagine, an amino acid integral to various biological processes. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and metabolic studies. This article delves into the biological activity of N2-(2-Bromopropionyl)-DL-asparagine, exploring its mechanisms, effects on cellular processes, and implications for disease treatment.

Chemical Structure and Synthesis

N2-(2-Bromopropionyl)-DL-asparagine is synthesized through the acylation of asparagine with 2-bromopropionic acid. The introduction of the bromopropionyl group alters the properties of asparagine, potentially impacting its biological functions. The synthesis process typically involves:

- Reactants : DL-asparagine and 2-bromopropionic acid.

- Conditions : The reaction is often conducted in an organic solvent such as dimethylformamide (DMF) under controlled temperature and pH.

The biological activity of N2-(2-Bromopropionyl)-DL-asparagine can be attributed to several mechanisms:

- Inhibition of Asparagine Synthetase : This compound may inhibit the enzyme asparagine synthetase (ASNS), which is crucial for synthesizing asparagine from aspartate and glutamine. Inhibition of ASNS can lead to reduced levels of asparagine in cancer cells, making them more susceptible to treatments like L-asparaginase, which depletes extracellular asparagine .

- Cellular Stress Response : Elevated levels of ASNS are often associated with cellular stress responses. N2-(2-Bromopropionyl)-DL-asparagine may modulate these responses, influencing cell survival and apoptosis pathways .

- Impact on Tumor Metabolism : By altering asparagine availability, this compound can affect tumor metabolism, potentially inhibiting growth and metastasis in certain cancers such as acute lymphoblastic leukemia (ALL) and oral squamous cell carcinoma (OSCC) where ASNS plays a significant role in tumor progression .

Anticancer Effects

Research indicates that N2-(2-Bromopropionyl)-DL-asparagine exhibits promising anticancer properties:

- Cell Line Studies : In vitro studies using various cancer cell lines have shown that this compound can significantly reduce cell viability, particularly in ASNS-overexpressing cells. For instance, studies demonstrated that treatment with N2-(2-Bromopropionyl)-DL-asparagine led to increased apoptosis rates in ALL cell lines due to decreased asparagine levels .

- Animal Models : In vivo studies have indicated that administration of N2-(2-Bromopropionyl)-DL-asparagine can slow tumor growth in xenograft models by targeting ASNS-mediated pathways .

Metabolic Implications

N2-(2-Bromopropionyl)-DL-asparagine also plays a role in metabolic regulation:

- Amino Acid Homeostasis : The compound affects amino acid homeostasis by modulating the levels of aspartate and glutamate, which are crucial for various metabolic pathways. It has been shown that withdrawal of asparagine can lead to alterations in cellular proliferation and differentiation processes .

Case Studies

- Acute Lymphoblastic Leukemia (ALL) : A study highlighted the efficacy of N2-(2-Bromopropionyl)-DL-asparagine in enhancing the sensitivity of ALL cells to L-asparaginase treatment. The compound's ability to inhibit ASNS resulted in lower intracellular asparagine levels, thereby improving therapeutic outcomes .

- Oral Squamous Cell Carcinoma (OSCC) : Research showed that high ASNS expression correlates with poor prognosis in OSCC patients. Treatment with N2-(2-Bromopropionyl)-DL-asparagine reduced ASNS levels and inhibited perineural invasion (PNI), a critical factor in OSCC metastasis .

Data Summary

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N2-(2-Bromopropionyl)-DL-asparagine, and how can reaction efficiency be optimized?

- Methodology : N2-acylation of DL-asparagine with 2-bromopropionyl chloride in anhydrous conditions (e.g., dimethylformamide or tetrahydrofuran) under basic catalysis (e.g., triethylamine). Reaction efficiency depends on stoichiometric ratios, temperature (typically 0–25°C), and reaction time (6–24 hours). Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product.

- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) or HPLC. Adjust pH to minimize hydrolysis of the bromopropionyl group. Use inert atmospheres to prevent oxidation .

Q. Which analytical techniques are essential for confirming the structural integrity and enantiomeric purity of N2-(2-Bromopropionyl)-DL-asparagine?

- Key Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify acylation at the N2 position and assess proton environments.

- High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., amylose-based) to resolve D- and L-enantiomers.

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve stereochemical configuration if single crystals are obtainable .

Q. What role does N2-(2-Bromopropionyl)-DL-asparagine play in bacterial growth media compared to unmodified DL-asparagine?

- Application : The bromopropionyl group introduces electrophilic reactivity, potentially serving as a substrate for bacterial enzymes (e.g., acyltransferases). This modification may alter nutrient uptake kinetics or metabolic pathways in bacterial strains.

- Experimental Design : Compare microbial growth rates in media containing derivatized vs. underivatized asparagine. Monitor metabolite profiles via LC-MS to identify biochemical differences .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing N2-(2-Bromopropionyl)-DL-asparagine derivatives?

- Approach :

Cross-validate using complementary techniques (e.g., IR spectroscopy for carbonyl groups, polarimetry for optical activity).

Perform computational modeling (DFT calculations) to predict NMR chemical shifts or vibrational spectra.

Synthesize and analyze reference standards (e.g., L- and D-enantiomers separately) to isolate stereochemical effects .

Q. What experimental parameters govern the enantiomeric separation of N2-(2-Bromopropionyl)-DL-asparagine via crystallization?

- Critical Factors :

- Supersaturation Control : Precisely regulate cooling rates to favor nucleation of one enantiomer.

- Seed Crystals : Use enantiopure seeds (L- or D-asparagine monohydrate) to induce controlled crystal growth.

- Solvent Composition : Polar solvents (e.g., water) enhance solubility differences between enantiomers.

Q. How does the bromopropionyl moiety influence the biochemical activity of N2-(2-Bromopropionyl)-DL-asparagine in enzyme inhibition studies?

- Mechanistic Insight : The 2-bromopropionyl group acts as an electrophilic "warhead," enabling covalent binding to active-site nucleophiles (e.g., cysteine residues) in target enzymes.

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.